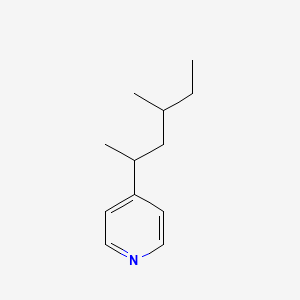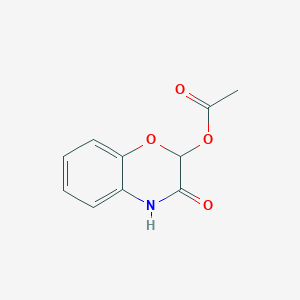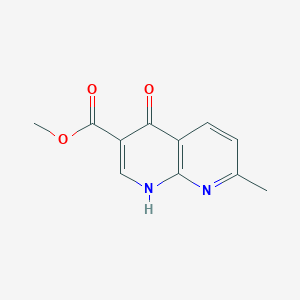
2,4,6-Tristyryl-S-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tristyryl-S-triazine is a chemical compound belonging to the triazine family, characterized by its three styryl groups attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tristyryl-S-triazine typically involves the cyclization of aldehydes with ammonium iodide as the nitrogen source. This method is atom-efficient and straightforward, operating smoothly under air atmosphere. The yields of this reaction can range from 18% to 72% .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using iron-catalyzed processes. The use of inexpensive and readily available ammonium salts as the nitrogen source makes this method economically viable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tristyryl-S-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine hydrides .
Applications De Recherche Scientifique
2,4,6-Tristyryl-S-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: It is used in the study of biological systems and can act as a probe for detecting specific biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4,6-Tristyryl-S-triazine involves its interaction with specific molecular targets and pathways. For instance, in the presence of ferric chloride, it forms a complex that can be used for the spectrophotometric determination of iron. This complex formation is crucial for its function as an analytical reagent .
Comparaison Avec Des Composés Similaires
2,4,6-Tris(2-pyridyl)-s-triazine: Known for its use in the determination of iron in colorimetric analysis.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have extensive applications in pharmaceuticals, liquid crystals, and organic light-emitting diodes.
Propriétés
Numéro CAS |
21577-41-3 |
|---|---|
Formule moléculaire |
C27H21N3 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2,4,6-tris(2-phenylethenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H21N3/c1-4-10-22(11-5-1)16-19-25-28-26(20-17-23-12-6-2-7-13-23)30-27(29-25)21-18-24-14-8-3-9-15-24/h1-21H |
Clé InChI |
NKWZFTHTVVPSJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


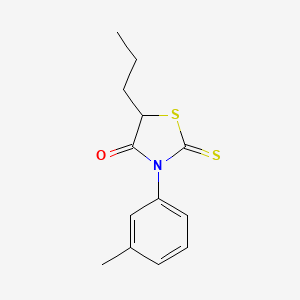
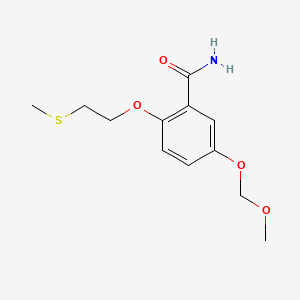

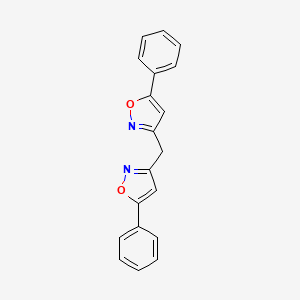
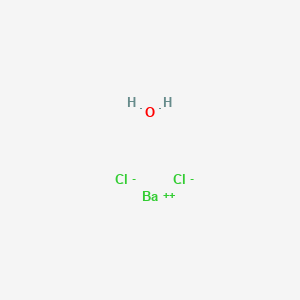
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

